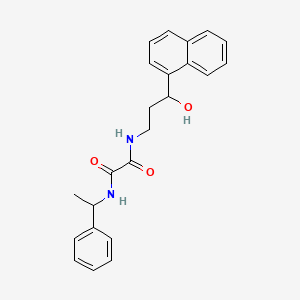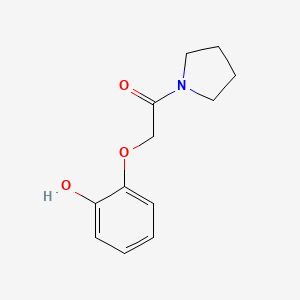![molecular formula C16H17N3O7 B2701642 dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986518-86-8](/img/structure/B2701642.png)
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some related compounds such as 2-(3,4-Dimethoxyphenyl)ethanol have been studied, and their properties such as boiling point, melting point, and solubility have been reported .
Aplicaciones Científicas De Investigación
Antiviral Activities
Research exploring the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate has led to the creation of substances with notable antiviral properties. Specifically, compounds derived from this process have shown moderate virucidal activity and can partially inhibit the absorption of viruses to susceptible cells. This work underscores the potential of these chemical structures in the development of new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Catalytic Applications
The utility of 1,2,3-triazoles in catalytic processes has been demonstrated through the ruthenium-catalyzed cycloaddition of aryl azides and alkynes. This method facilitates the formation of 1,5-disubstituted 1,2,3-triazoles, offering advantages such as higher yields, cleaner product profiles, and reduced reaction times, especially when conducted under microwave irradiation. This approach highlights the efficiency of utilizing 1,2,3-triazole derivatives in synthetic chemistry for constructing complex molecules (Rasmussen et al., 2007).
Fluorescent Molecular Probes
The synthesis and application of fluorescent dyes incorporating 1,2,3-triazole frameworks have been explored, demonstrating their potential as solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for the development of ultrasensitive fluorescent molecular probes. Such probes could revolutionize the study of biological events and processes, thanks to their high fluorescence quantum yields and significant Stokes shifts (Diwu et al., 1997).
Novel Synthetic Methodologies
Innovative synthetic routes have been developed for creating 1,2,3-triazole derivatives, such as the highly regioselective synthesis of triazoloapyrimidinedicarboxylates. Utilizing silica sodium carbonate as a solid base catalyst offers a mild, convenient, and environmentally benign procedure, underscoring the adaptability of 1,2,3-triazole derivatives in organic synthesis (Karami et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c1-23-11-6-5-9(7-12(11)24-2)10(20)8-19-14(16(22)26-4)13(17-18-19)15(21)25-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGJFLYDRVIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)
![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)




![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)
